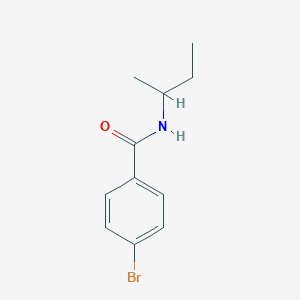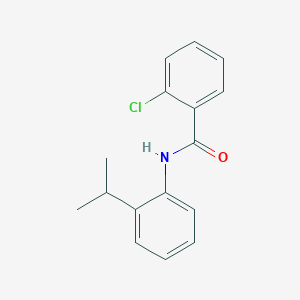
2-Chloro-N-(2-isopropyl-phenyl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-isopropyl-phenyl)-benzamide (also known as CIIB) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience. This compound has been extensively studied for its pharmacological properties, and its unique structure has made it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of CIIB is not fully understood, but it is believed to act on the GABAergic system by enhancing GABAergic neurotransmission. This leads to an increase in the inhibitory tone of the nervous system, which may underlie its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
CIIB has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine. It has also been shown to affect the activity of ion channels, such as voltage-gated sodium channels and calcium channels. These effects may contribute to its pharmacological properties, including its anticonvulsant and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CIIB has several advantages for laboratory experiments, including its high purity, stability, and solubility in various solvents. However, its limited availability and high cost may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of CIIB. One potential application is in the development of new drugs for the treatment of epilepsy, chronic pain, and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of CIIB and its potential effects on other neurotransmitters and ion channels. Finally, the synthesis of new derivatives of CIIB may lead to the development of compounds with improved pharmacological properties and reduced side effects.
Métodos De Síntesis
The synthesis of CIIB involves the reaction between 2-chlorobenzoyl chloride and 2-isopropylaniline, followed by purification and recrystallization. This method has been optimized to obtain high yields and purity of the compound, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
CIIB has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various neurological and inflammatory disorders.
Propiedades
Fórmula molecular |
C16H16ClNO |
|---|---|
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
2-chloro-N-(2-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16ClNO/c1-11(2)12-7-4-6-10-15(12)18-16(19)13-8-3-5-9-14(13)17/h3-11H,1-2H3,(H,18,19) |
Clave InChI |
MCNBVVZZKAEVTB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



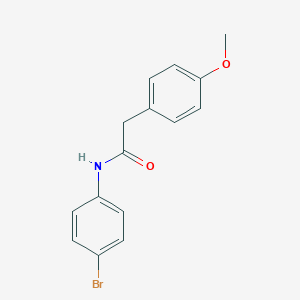
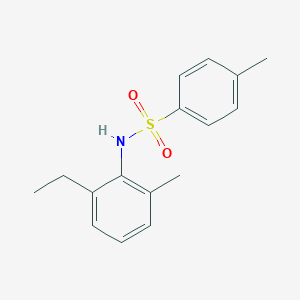
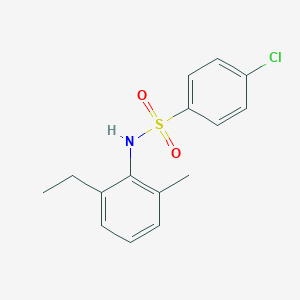
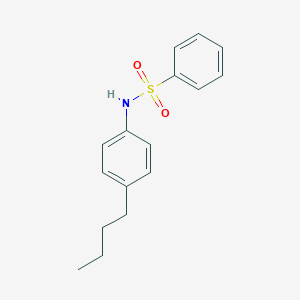

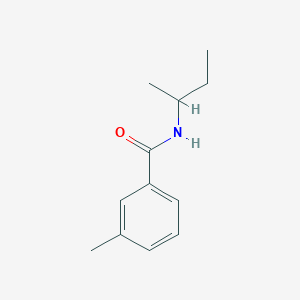
![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
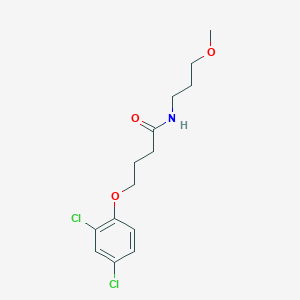

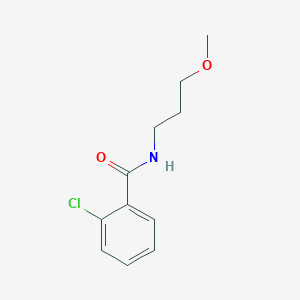
![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
